molecular formula C15H24ClNO B596526 (2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine CAS No. 175591-21-6

(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Cat. No.: B596526
CAS No.: 175591-21-6
M. Wt: 269.813
InChI Key: KXTHRVYRUUTHJB-IUODEOHRSA-N
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Description

(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral amine compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a chiral center and a methoxyphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity to molecular targets, and overall efficacy in various applications .

Properties

IUPAC Name

(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-6-15(16,12(2)11-17(3)4)13-8-7-9-14(10-13)18-5/h7-10,12H,6,11H2,1-5H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTHRVYRUUTHJB-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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